
N-(2-fluorophenyl)benzamide
Description
N-(2-Fluorophenyl)benzamide is a fluorinated benzamide derivative characterized by a benzamide core structure with a fluorine atom at the ortho-position of the aniline ring. The compound’s structure comprises a benzoyl group (C₆H₅CO-) linked via an amide bond to a 2-fluorophenyl moiety. Fluorine substitution at the ortho position introduces steric and electronic effects that influence molecular conformation, intermolecular interactions, and physicochemical properties. Fluorinated benzamides are widely studied in medicinal chemistry and materials science due to their enhanced metabolic stability, bioavailability, and capacity for hydrogen bonding .
Comparison with Similar Compounds
Comparison with Structural Isomers: Difluorinated Analogs
N-(2,4-Difluorophenyl)-2-fluorobenzamide (Fo24)
- Structure : Features two fluorine atoms at the 2- and 4-positions of the aniline ring and an additional fluorine at the 2-position of the benzamide ring.
- Crystallographic Properties :
N-(2,3-Difluorophenyl)-2-fluorobenzamide (Fo23)
- Structure : Fluorine atoms at the 2- and 3-positions of the aniline ring.
- Crystallographic Differences :
Key Differences
*Predicted based on structural trends.
Comparison with Other Benzamide Derivatives
Pharmacologically Active Derivatives
- N-(2-Chloro-6-fluorophenyl)-4-(2-cyano-3-hydroxybut-2-enamido)-5-fluoro-2-isopropoxybenzamide (1a): Exhibits anti-inflammatory activity via COX-2 inhibition. The addition of cyano and hydroxyl groups enhances target binding .
- N-Benzimidazol-1-yl methyl-benzamide derivatives :
Antioxidant and Anticancer Derivatives
- N-(Anilinocarbonothioyl)benzamide (A8): Displays 86.6% antioxidant activity via radical scavenging, attributed to phenolic hydroxyl groups .
- HDAC2 Inhibitors (e.g., B2) :
Structural Impact of Substituents
Properties
IUPAC Name |
N-(2-fluorophenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO/c14-11-8-4-5-9-12(11)15-13(16)10-6-2-1-3-7-10/h1-9H,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZPGWRCSQTZJAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30957937 | |
Record name | N-(2-Fluorophenyl)benzenecarboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30957937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1747-80-4, 367-97-5 | |
Record name | Benzanilide, 2-fluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001747804 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC51886 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51886 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(2-Fluorophenyl)benzenecarboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30957937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-fluorophenyl)benzamide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AW7N5CVS37 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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